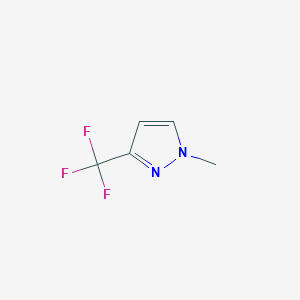

1-甲基-3-(三氟甲基)-1H-吡唑

描述

1-Methyl-3-(trifluoromethyl)-1H-pyrazole is a compound that belongs to the pyrazole class, characterized by a 5-membered ring containing two nitrogen atoms opposite each other. The trifluoromethyl group attached to the pyrazole ring significantly influences the compound's electronic properties and reactivity, making it a valuable moiety in various chemical applications, including medicinal chemistry and agrochemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with trifluoromethyl groups, often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 3,5-bis(trifluoromethyl)-1H-pyrazole starts from corresponding β-diketones, which are cyclized to form the pyrazole ring . Similarly, the synthesis of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydropyrazoles involves a cyclocondensation reaction of trifluoro[chloro]-substituted alkenones with isoniazid . These methods highlight the versatility of pyrazole synthesis, allowing for the introduction of various substituents, including the trifluoromethyl group.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For example, the X-ray molecular structure of 3,5-bis(trifluoromethyl)pyrazole reveals that it forms tetramers through N–H···N hydrogen bonds in the solid state . The molecular geometry of pyrazole derivatives has also been optimized using computational methods, providing insights into their conformational flexibility and electronic properties .

Chemical Reactions Analysis

Pyrazole derivatives participate in various chemical reactions, leveraging their unique reactivity profile. For instance, the Vilsmeier–Haack reaction has been used to synthesize 1,2,3-triazolyl pyrazole derivatives, demonstrating the pyrazole ring's ability to engage in further functionalization . Additionally, the transformation of a carboxylic group in a pyrazole core into a trifluoromethyl group by sulfur tetrafluoride has been reported, showcasing the synthetic versatility of pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group can enhance the compound's lipophilicity and electronic characteristics, which are crucial for biological activity. For example, some pyrazole derivatives have shown significant antifungal and antimycobacterial activities, attributed to their ability to inhibit specific enzymes or interfere with mycolic acid biosynthesis . The thermal properties of synthesized pyrazoles have also been characterized, indicating their stability and potential for various applications .

科学研究应用

在锂离子电池电解液中的应用

von Aspern等人(2020年)的研究合成了一种甲基化吡唑衍生物,包括1-甲基-3,5-双(三氟甲基)-1H-吡唑,用于锂离子电池(LIBs)的高电压应用。该化合物与3,5-双(三氟甲基)-1H-吡唑在反应性和性能方面进行了比较。研究发现,在氮原子上用甲基基团取代氢原子导致NMC111||石墨电池电池的循环性能得到改善。这表明这类衍生物在提高高电压LIBs性能方面具有潜力(von Aspern et al., 2020)。

合成和抗菌应用

Manjunatha Bhat等人(2016年)专注于合成具有潜在抗菌剂作用的新型1,2,3-三唑基吡唑衍生物。这包括1-甲基-3-(三氟甲基)-1H-吡唑的衍生物。合成的化合物显示出广谱抗菌活性和中等至良好的抗氧化活性。该研究指出这些化合物在新型抗菌剂的开发中的应用(Bhat et al., 2016)。

有机发光二极管(OLEDs)应用

Huang等人(2013年)合成了含有1-甲基-3-(三氟甲基)-1H-吡唑衍生物的Pt(II)配合物,用于有机发光二极管(OLEDs)中。这些配合物表现出显著的机械发光和浓度相关的光致发光,表明它们在高效率OLED应用中的潜力(Huang et al., 2013)。

抗分枝杆菌活性

Silva等人(2008年)合成了一系列化合物,包括3-取代的5-羟基-5-三氟[氯]甲基-1H-1-异烟酰基-4,5-二氢吡唑,使用1-甲基-3-(三氟甲基)-1H-吡唑作为起始物质。这些化合物对结核分枝杆菌的敏感和INH耐药菌株表现出显著的抗分枝杆菌活性,突显了它们在开发新的抗分枝杆菌剂方面的潜力(Silva et al., 2008)。

安全和危害

未来方向

属性

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSLINQSJFALSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381661 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

CAS RN |

154471-65-5 | |

| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

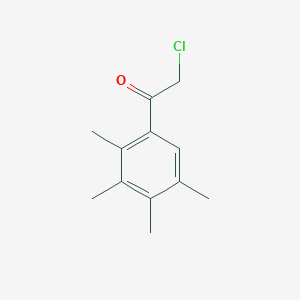

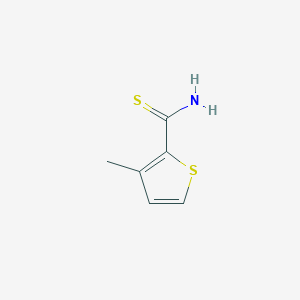

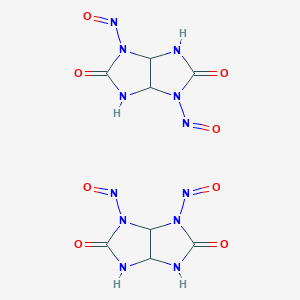

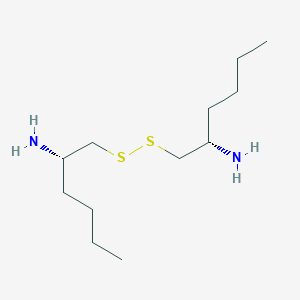

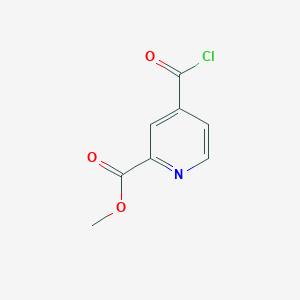

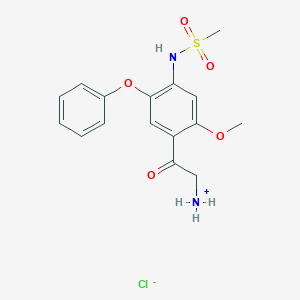

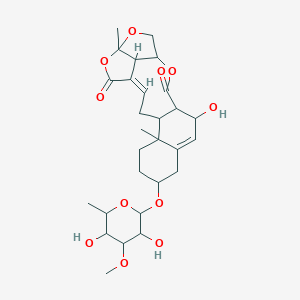

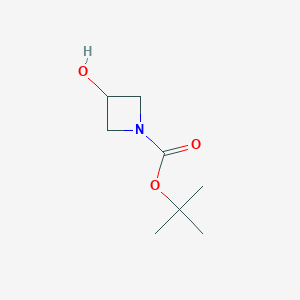

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)

![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)